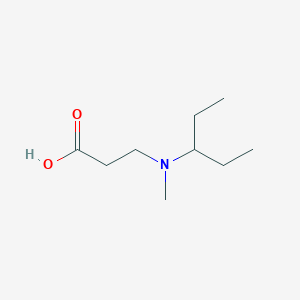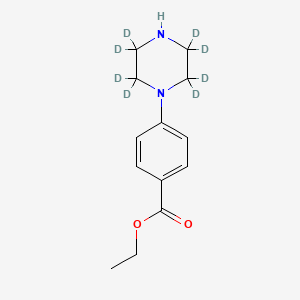
1-(4-Ethoxycarbonylphenyl)piperazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated derivative of 1-(4-Ethoxycarbonylphenyl)piperazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C13H10D8N2O2, and it has a molecular weight of 242.34 g/mol.
Métodos De Preparación
The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 typically involves the incorporation of deuterium atoms into the piperazine ring. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the piperazine ring are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(4-Ethoxycarbonylphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
1-(4-Ethoxycarbonylphenyl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound serves as a standard for environmental pollutant detection and quality control in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium labeling allows for precise tracking of the compound, providing insights into its metabolic fate and interactions with enzymes and receptors. The piperazine ring structure is known to interact with various biological targets, including neurotransmitter receptors and ion channels, which can influence physiological processes .
Comparación Con Compuestos Similares
1-(4-Ethoxycarbonylphenyl)piperazine-d8 can be compared with other similar compounds, such as:
1-(4-Ethoxycarbonylphenyl)piperazine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
Ethyl 4-Piperazinobenzoate: Another related compound with a similar structure but different functional groups.
N-(4-Ethoxycarbonylphenyl)piperazine: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in research applications by providing distinct advantages in tracing and studying molecular interactions .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 |
Clave InChI |
OQEHTFFLOHTFSB-UFBJYANTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)C(=O)OCC)([2H])[2H])[2H] |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
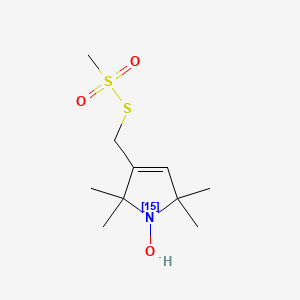
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
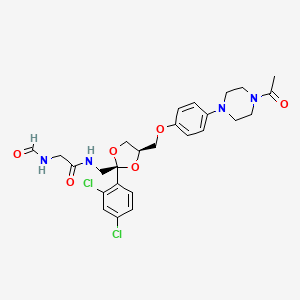
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
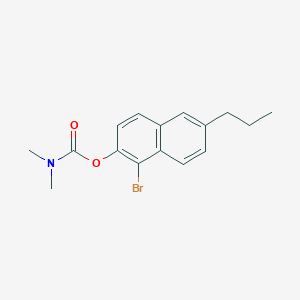
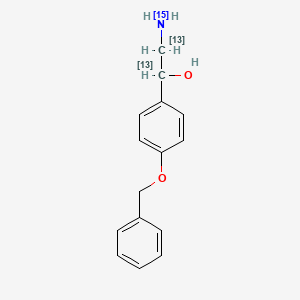
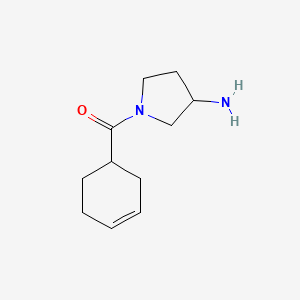
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
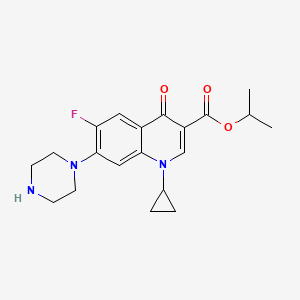
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
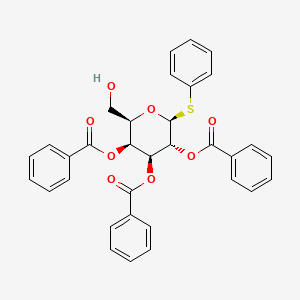
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
